

Application Notes and Protocols for High-Throughput Screening of ENPP1 Inhibitors

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B15572963*

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Introduction

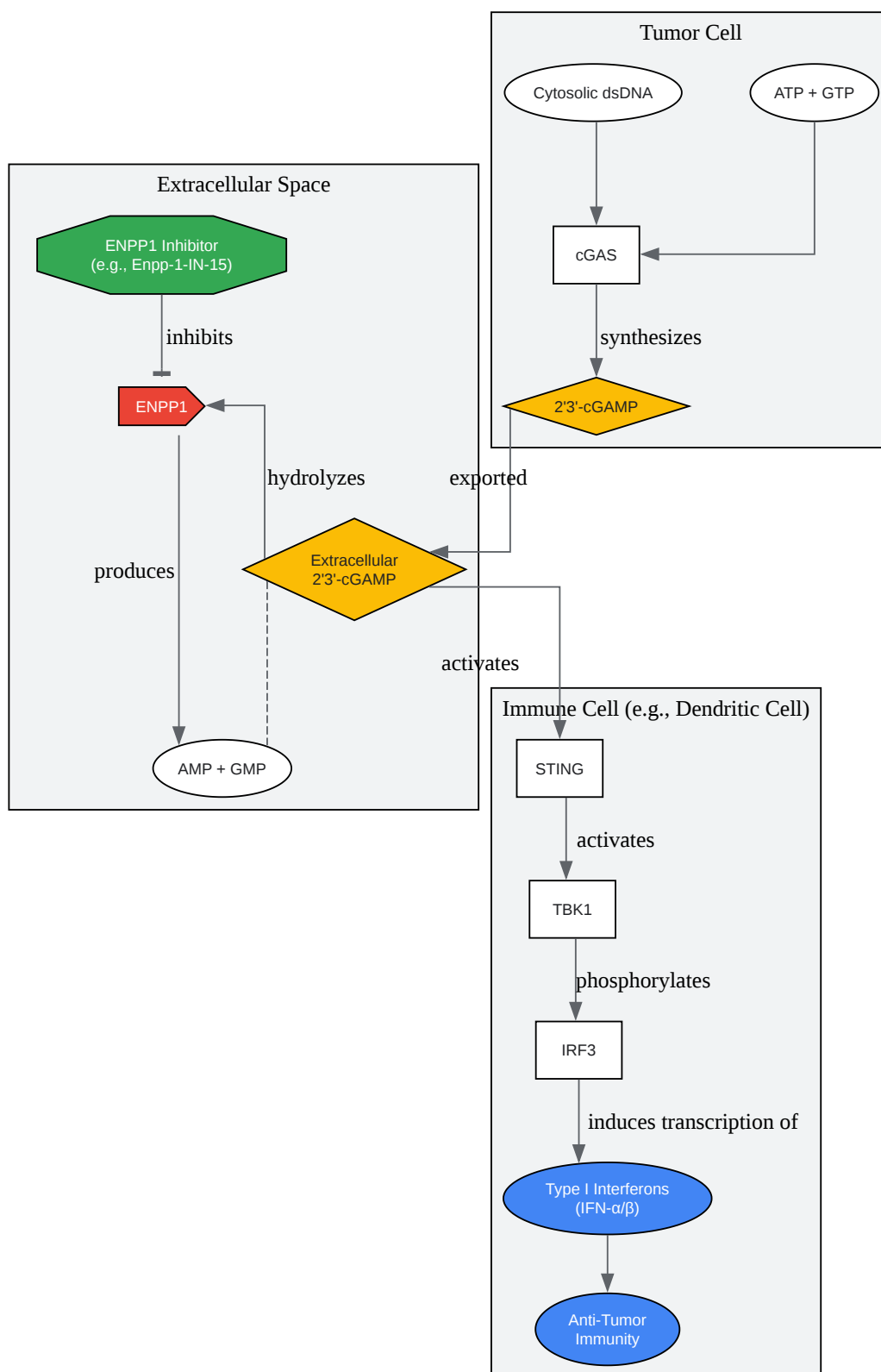
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in various physiological and pathological processes.[1][2] It primarily functions by hydrolyzing extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2] The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a key regulator of bone mineralization and soft tissue calcification.[2] Dysregulation of ENPP1 has been linked to conditions such as insulin resistance and aberrant calcification.[2]

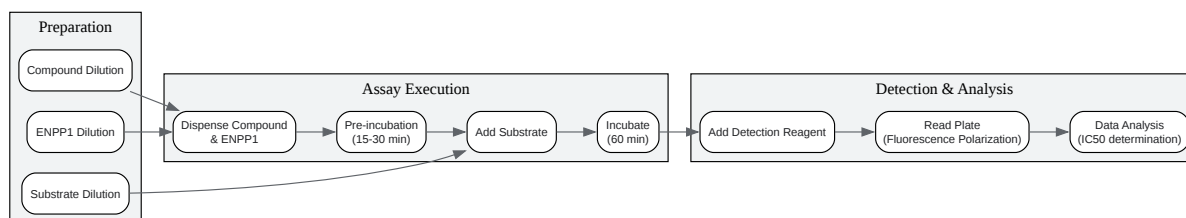
Recently, ENPP1 has emerged as a pivotal negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. Cancer cells can produce and release cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells. ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby suppressing this anti-cancer immune response. This makes ENPP1 a compelling therapeutic target for cancer immunotherapy, with inhibitors like **Enpp-1-IN-15** and others aiming to enhance the STING-mediated immune response against tumors.

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of ENPP1 inhibitors, detailing various assay formats, experimental protocols, and data presentation.

ENPP1 Signaling Pathway

ENPP1 modulates cellular signaling through its enzymatic activity. In the context of the cGAS-STING pathway, cytosolic double-stranded DNA (dsDNA) from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating the STING protein on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, culminating in the production of type I interferons and other pro-inflammatory cytokines essential for an anti-tumor immune response. ENPP1, located on the cell surface, hydrolyzes extracellular cGAMP, thus dampening this critical anti-cancer signaling. Inhibition of ENPP1 preserves extracellular cGAMP levels, leading to sustained STING activation and an enhanced immune response.





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References

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